Fluorinated heterocycles constitute a cornerstone of modern pharmaceutical development due to fluorine’s unique ability to modulate critical drug-like properties. The presence of fluorine atoms, particularly in geminal difluoro configurations, profoundly influences molecular conformation, electronic distribution, and intermolecular interactions:
Table 1: Impact of Fluorination on Key Pharmaceutical Properties of Heterocyclic Amines
Property | Non-Fluorinated Analog | 3,3-Difluoro Derivative | Biological Consequence |
---|---|---|---|
Bond Dissociation Energy (C-X) | ~85-90 kcal/mol (C-H) | ~116 kcal/mol (C-F) | Enhanced metabolic stability |
Van der Waals Radius | 1.20 Å (H) | 1.47 Å (F) | Altered target binding complementarity |
Dipole Moment | Variable | Increased (C-F bonds) | Strengthened electrostatic interactions |
pKₐ Modulation | Limited | Significant (inductive effect) | Tailored ionization state |
The synthetic routes to such fluorinated heterocycles often employ specialized reagents. 3,3-Difluorotetrahydro-2H-pyran-4-amine synthesis typically begins with commercially available precursors like 3,4-dihydro-2H-pyran, followed by fluorination using reagents such as sulfur tetrafluoride or diethylaminosulfur trifluoride (DAST) to introduce the geminal difluoro moiety. Subsequent regio- and stereoselective functionalization installs the amine group, frequently via reductive amination or nucleophilic substitution strategies . The hydrochloride salt form (CAS 2244040-19-3) enhances crystallinity and solubility, facilitating purification and formulation [4].
The tetrahydropyran (THP) ring system provides a conformationally constrained, yet oxygen-containing heterocyclic framework that mimics natural carbohydrate motifs and pyranose sugars. This structural mimicry underpins its utility in central nervous system (CNS) drug discovery:
Table 2: Comparative Molecular Features of Tetrahydropyran-Based Neurological Therapeutics
Molecular Feature | 3,3-Difluorotetrahydro-2H-pyran-4-amine HCl | Non-Fluorinated THP Amine HCl [7] | 4,4-Difluorotetrahydrofuran-3-amine HCl [9] |
---|---|---|---|
Molecular Formula | C₅H₁₀ClF₂NO | C₅H₁₂ClNO | C₄H₈ClF₂NO |
Molecular Weight (g/mol) | 173.59 | 137.61 | 159.56 |
H-Bond Acceptors | 3 (O, N, Cl⁻) | 3 (O, N, Cl⁻) | 3 (O, N, Cl⁻) |
H-Bond Donors | 2 (NH₃⁺, Cl⁻) | 2 (NH₃⁺, Cl⁻) | 2 (NH₃⁺, Cl⁻) |
Ring Size & Heteroatoms | 6-membered (O,N) | 6-membered (O,N) | 5-membered (O,N) |
Therapeutic Application | Neuroprotective agents [5] | Synthetic building block | Experimental neuro-modulator |
Patent analyses reveal specific neurological applications for the difluorinated tetrahydropyran scaffold. WO2020084300A1 details its incorporation into molecules activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway—a master regulator of cellular antioxidant responses implicated in Parkinson's disease, Alzheimer's disease, and ischemic stroke [5]. The scaffold's three-dimensional structure enables optimal vectoring of pharmacophores toward binding pockets in Nrf2 regulatory proteins like Kelch-like ECH-associated protein 1 (Keap1). Furthermore, its presence in serotonin 5-HT₆ receptor modulators (patent TW200812961A) suggests utility in cognitive disorders [8].
The evolution of 3,3-Difluorotetrahydro-2H-pyran-4-amine hydrochloride reflects broader trends in fluorination chemistry and heterocyclic synthesis. Key milestones include:
Table 3: Historical Timeline of 3,3-Difluorotetrahydro-2H-pyran-4-amine Development
Time Period | Key Advancement | Chemical Breakthrough | Therapeutic Implications |
---|---|---|---|
Pre-2010 | Limited synthetic access to gem-difluoro THP amines | Use of hazardous fluorinating agents (SF₄, HF-pyridine) | Primarily academic interest |
2010-2015 | Improved fluorination methodologies | DAST/Deoxo-Fluor protocols for ketone → CF₂ conversion | Exploration in antimicrobial scaffolds |
2015-2020 | Structural optimization for CNS targets | Stereoselective reductive amination of 3,3-difluoro-THP-4-one | Patent filings in neurodegeneration (WO2020084300A1) [5] |
2020-Present | Commercial availability & diversification | Salt formation (HCl) for enhanced stability (CAS 2244040-19-3) [4] | Expansion into fibrosis and metabolic disease targets |
The emergence of this scaffold was further propelled by combinatorial chemistry approaches, where its synthetic accessibility enabled library diversification. Suppliers like Evitachem (EVT-8343937) and BLD Pharm now offer enantiomerically pure (4S)-3,3-Difluorotetrahydro-2H-pyran-4-amine for high-throughput screening, underscoring its established role in hit identification [3]. The scaffold’s versatility is evidenced by its integration into structurally diverse drug candidates—ranging from kinase inhibitors (WO2012101065A2) [6] to G-protein-coupled receptor modulators [8]. This trajectory highlights its transition from a synthetic curiosity to a privileged structural motif in modern medicinal chemistry.
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8